Azintamide addresses choleretic potency and acid stability challenges in digestive health formulation. Exhibits greater choleretic effect than dehydrocholic acid at equivalent doses, eliminating recalibration. Acid-labile nature requires enteric-coated delivery, ideal for co-formulation with trypsin, cellulase, and dimethyl silicone oil in pancreatitis and biliary disorders. Synthesized at >99% purity for scalable, reliable procurement from R&D to production.
Azintamide (CAS: 1830-32-6) is a synthetic pyridazine derivative and potent choleretic agent utilized primarily in the formulation of digestive health therapeutics. Characterized by its lipophilic nature (XLogP3 ~2.09) and low aqueous solubility (~0.02 M), it functions by stimulating bile secretion and altering hepatic lipid metabolism. In commercial procurement, azintamide is predominantly sourced as an Active Pharmaceutical Ingredient (API) for compound enteric-coated preparations, often co-formulated with digestive enzymes and antifoaming agents. Its selection over naturally occurring bile acids is driven by its higher choleretic potency, though its specific physicochemical properties—namely its pronounced acid lability—require specialized downstream processing and formulation strategies [1].
Substituting azintamide with conventional bile acids like dehydrocholic acid or ursodeoxycholic acid (UDCA) is not feasible in established formulations due to distinct differences in potency and stability profiles. While standard bile acids are generally stable across a wider pH range, azintamide is highly acid-labile, undergoing complete degradation under mild acidic conditions (e.g., 1 N HCl). This necessitates specific enteric-coated delivery systems that are not required for all choleretics [1]. Furthermore, azintamide exerts a more powerful choleresis at identical doses compared to dehydrocholic acid, meaning that a generic substitution would require significant dose recalibration and could compromise the efficacy of fixed-dose compound preparations designed for pancreatic and biliary disorders [2].
Azintamide evokes a significantly more powerful choleresis than traditional bile acids such as dehydrocholic acid at identical doses. In comparative in vivo models, azintamide demonstrated superior bile flow stimulation with a rapid onset, establishing it as a highly potent synthetic choleretic substitute for naturally occurring plant cholagogues and conventional bile acids [1].
| Evidence Dimension | Choleretic potency (bile flow stimulation) |
| Target Compound Data | High potency with rapid onset at equivalent dosing |
| Comparator Or Baseline | Dehydrocholic acid (standard baseline) |
| Quantified Difference | More powerful choleresis at identical doses |
| Conditions | In vivo rat models and human volunteer studies |
Allows formulators to achieve higher choleretic efficacy at equivalent or lower API doses compared to traditional bile acid derivatives.
Azintamide is highly susceptible to acidic degradation, undergoing complete degradation when exposed to 1 N HCl at 70°C for 3 hours. This pronounced acid lability necessitates strict pH control during upstream processing and mandates the use of enteric coatings to protect the API from gastric acid prior to intestinal absorption [1].
| Evidence Dimension | Acidic degradation profile |
| Target Compound Data | Complete degradation in 1 N HCl |
| Comparator Or Baseline | Neutral or basic formulation conditions (stable) |
| Quantified Difference | 100% degradation under severe acidic stress |
| Conditions | 1 N HCl at 70°C for 3 hours |
Dictates the absolute necessity for enteric-coated excipient procurement and strict pH monitoring during downstream formulation.
Azintamide exhibits very low aqueous solubility (approximately 0.02 M) and a calculated LogP (XLogP3) of 2.09, reflecting its lipophilic nature. This low water solubility presents challenges for standard osmotic-based drug delivery systems, often requiring the procurement of specific solubilizing excipients to enhance bioavailability [1].
| Evidence Dimension | Aqueous solubility and LogP |
| Target Compound Data | 0.02 M water solubility; XLogP3 = 2.09 |
| Comparator Or Baseline | Highly water-soluble APIs |
| Quantified Difference | Requires specialized solubilization strategies due to lipophilicity |
| Conditions | Standard aqueous conditions at room temperature |
Guides the selection of appropriate lipid-based or solvate-forming excipients to overcome inherent solubility limitations during formulation.
The industrial synthesis of azintamide via the condensation of 3-chloro-6-mercaptopyridazine with 2-chloro-N,N-diethylacetamide yields the API with a total process yield of approximately 40.5% and a high purity of >99.0%. This simple, scalable route using accessible starting materials ensures consistent batch-to-batch reproducibility for commercial procurement .
| Evidence Dimension | Synthesis yield and purity |
| Target Compound Data | ~40.5% total yield; >99.0% purity |
| Comparator Or Baseline | Standard multi-step API syntheses |
| Quantified Difference | High purity (>99%) achieved via a streamlined condensation route |
| Conditions | Industrial scale synthesis and benzene/acetone extraction |
Ensures reliable, high-purity commercial supply and batch-to-batch consistency for large-scale pharmaceutical manufacturing.
Due to its pronounced acid lability and high choleretic potency, azintamide is ideally suited for inclusion in compound enteric-coated tablets. It is frequently co-formulated with trypsin, cellulase, and activated dimethyl silicone oil to treat chronic pancreatitis and biliary disorders, where the enteric coating protects the API from gastric degradation .
For pharmaceutical manufacturers requiring a more potent alternative to traditional plant cholagogues or dehydrocholic acid, azintamide provides superior bile flow stimulation at equivalent doses. Its scalable synthesis (>99% purity) ensures reliable procurement for large-scale production of choleretic therapeutics [1].
Because of its low aqueous solubility (0.02 M), azintamide serves as a prime candidate for advanced formulation research, including the development of propylene glycol solvates or lipid-based carriers designed to enhance the bioavailability of lipophilic, poorly water-soluble drugs [2].
Irritant